molecular formula C22H20ClN3 B14092018 [2-Chloro-10-(4-methylpiperazin-1-yl)-5H-dibenzo[a,d][7]annulen-5-ylidene]acetonitrile

[2-Chloro-10-(4-methylpiperazin-1-yl)-5H-dibenzo[a,d][7]annulen-5-ylidene]acetonitrile

Cat. No.: B14092018
M. Wt: 361.9 g/mol
InChI Key: UJCYUJOQBXHJFH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Rilapine involves several steps, starting with the preparation of the mother liquor. Typically, 2 mg of the compound is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The industrial production methods for Rilapine are not widely documented, but the synthesis generally involves standard organic synthesis techniques.

Chemical Reactions Analysis

Rilapine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Properties

Molecular Formula

C22H20ClN3

Molecular Weight

361.9 g/mol

IUPAC Name

2-[6-chloro-10-(4-methylpiperazin-1-yl)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene]acetonitrile

InChI

InChI=1S/C22H20ClN3/c1-25-10-12-26(13-11-25)22-15-16-14-17(23)6-7-18(16)20(8-9-24)19-4-2-3-5-21(19)22/h2-8,14-15H,10-13H2,1H3

InChI Key

UJCYUJOQBXHJFH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=CC(=C3)Cl)C(=CC#N)C4=CC=CC=C42

Origin of Product

United States

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